N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1204296-18-3
VCID: VC2643218
InChI: InChI=1S/C13H18BrN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
SMILES: CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)Br
Molecular Formula: C13H18BrN3S
Molecular Weight: 328.27 g/mol

N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

CAS No.: 1204296-18-3

Cat. No.: VC2643218

Molecular Formula: C13H18BrN3S

Molecular Weight: 328.27 g/mol

* For research use only. Not for human or veterinary use.

N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine - 1204296-18-3

Specification

CAS No. 1204296-18-3
Molecular Formula C13H18BrN3S
Molecular Weight 328.27 g/mol
IUPAC Name N-(6-bromo-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Standard InChI InChI=1S/C13H18BrN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Standard InChI Key JJKAESNARKPMMN-UHFFFAOYSA-N
SMILES CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)Br
Canonical SMILES CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)Br

Introduction

Chemical Structure and Properties

N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine belongs to the broader class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their versatile biological activities. The compound features a brominated benzothiazole scaffold connected to a diethylaminoethyl group through an amino linkage, creating a unique chemical architecture with distinctive pharmacological potential. This structural arrangement contributes to its ability to interact with various biological targets, including specific enzymes and receptor systems that play crucial roles in disease pathways. The presence of the bromine atom at the 6-position of the benzothiazole ring significantly influences the compound's electronic properties, lipophilicity, and binding characteristics.

Physical and Chemical Properties

The fundamental physical and chemical properties of N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine provide essential insights into its behavior in biological systems and its potential applications in drug development. The compound has a molecular formula of C13H18BrN3S with a calculated molecular weight of 328.27 g/mol . Its structure incorporates three nitrogen atoms, one sulfur atom, and one bromine atom, creating a balanced distribution of polar and nonpolar regions that influence its solubility profile and membrane permeability characteristics . The heterocyclic nature of the benzothiazole core, combined with the tertiary amine functionality, contributes to the compound's basicity and potential for hydrogen bonding interactions with biological targets.

Structural Identifiers

For precise identification in scientific literature and chemical databases, N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is associated with several standardized identifiers. The compound is registered with CAS number 1204296-18-3 and has a PubChem Compound ID of 45496634 . Its IUPAC name is N-(6-bromo-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine, which precisely describes its chemical structure following international nomenclature standards . The InChIKey, JJKAESNARKPMMN-UHFFFAOYSA-N, serves as a fixed-length identifier that enables efficient digital searching and information retrieval across chemical databases . The canonical SMILES notation, CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)Br, provides a linear string representation of the compound's two-dimensional structure that can be interpreted by various chemical software applications .

Table 1: Key Chemical Properties of N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine

PropertyValueSource
CAS Number1204296-18-3
Molecular FormulaC13H18BrN3S
Molecular Weight328.27 g/mol
IUPAC NameN-(6-bromo-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
InChIKeyJJKAESNARKPMMN-UHFFFAOYSA-N
SMILESCCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)Br
PubChem CID45496634

Synthesis Methods

The synthesis of N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine involves a series of well-coordinated chemical reactions conducted under carefully controlled conditions to ensure high purity and yield. The synthetic pathway typically requires inert atmospheric conditions to prevent oxidation or moisture interference that could compromise the quality of the final product. The process generally begins with the preparation of the 6-bromobenzothiazole core structure, followed by functionalization to introduce the diethylaminoethyl moiety at the 2-position of the benzothiazole ring. The strategic selection of reaction parameters, including temperature, duration, and solvent systems, plays a critical role in optimizing the synthetic efficiency and ensuring the structural integrity of the target compound.

Reaction Conditions and Considerations

The synthesis of this complex molecule demands meticulous attention to reaction conditions to maximize yield while minimizing unwanted side products. Researchers typically employ anhydrous solvents and inert gas environments (such as nitrogen or argon) to prevent oxidation or hydrolysis reactions that could interfere with the desired synthetic pathway. Temperature control represents another critical factor, with different steps in the synthetic sequence often requiring distinct thermal conditions to promote optimal reactivity and selectivity. The purification process typically involves a combination of chromatographic techniques and recrystallization procedures to isolate the target compound with the desired level of purity for subsequent analytical characterization and biological evaluation.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the structural identity and purity of synthesized N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine. Researchers employ a diverse array of spectroscopic and spectrometric techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis, to verify the compound's structure and assess its purity profile. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of key functional groups, while mass spectrometry confirms the molecular weight and fragmentation pattern characteristic of the target compound. High-performance liquid chromatography (HPLC) analysis often serves as the gold standard for purity assessment, with purities exceeding 95% typically required for biological evaluation and structure-activity relationship studies.

Biological Activities

N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine, like many benzothiazole derivatives, exhibits remarkable biological versatility with potential applications across multiple therapeutic areas. The compound belongs to a structural class known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The benzothiazole scaffold has been recognized as a privileged structure in medicinal chemistry due to its ability to interact with multiple biological targets with high affinity and specificity. The specific substitution pattern present in N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine, particularly the bromine atom at the 6-position and the diethylaminoethyl group at the 2-position, contributes to its unique pharmacological profile and target selectivity.

Anti-inflammatory Activities

Inflammation represents a complex biological response that plays a critical role in numerous pathological conditions, making anti-inflammatory agents valuable therapeutic tools. Benzothiazole derivatives, including compounds structurally related to N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine, have shown promising anti-inflammatory properties in various experimental models . The anti-inflammatory mechanisms of these compounds may involve inhibition of pro-inflammatory enzymes (such as cyclooxygenases and lipoxygenases), modulation of cytokine production, neutralization of reactive oxygen species, and regulation of inflammatory cell recruitment and activation. The specific structural features of N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine may confer selective binding to key inflammatory mediators, potentially offering therapeutic advantages over conventional anti-inflammatory agents in terms of efficacy and side effect profile.

Antimicrobial Properties

The global rise in antimicrobial resistance underscores the urgent need for novel antimicrobial agents with unique mechanisms of action. Benzothiazole derivatives have emerged as promising candidates in this regard, with numerous compounds demonstrating significant activity against a broad spectrum of pathogenic microorganisms . The antimicrobial effects of compounds like N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes involved in microbial metabolism or replication, or interfere with specific signaling pathways critical for microbial survival and virulence. The halogenated nature of the compound, specifically the presence of the bromine atom, may enhance its antimicrobial potency by increasing its lipophilicity and facilitating penetration through microbial cell membranes.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine and its biological activities provides valuable insights for rational drug design and optimization. The benzothiazole core serves as a versatile scaffold that can interact with diverse biological targets through various binding modes, including hydrogen bonding, π-π stacking, and hydrophobic interactions . The bromine atom at the 6-position likely influences the compound's electronic properties, altering its binding affinity and selectivity for specific targets while also potentially enhancing its metabolic stability. The diethylaminoethyl side chain introduces flexibility and additional hydrogen bond acceptor/donor sites, enabling the molecule to adapt its conformation for optimal target engagement.

Comparative Analysis with Related Compounds

Examining the structural similarities and differences between N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine and related compounds provides insights into key pharmacophoric elements. When compared to N'-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS: 1105195-13-8), which features dimethyl groups instead of diethyl groups, subtle differences in biological activity and physicochemical properties may emerge due to altered steric effects and lipophilicity . Similarly, comparison with the non-brominated analog N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine highlights the specific influence of the bromine substituent on the compound's pharmacological profile. These structure-activity insights guide medicinal chemists in designing optimized derivatives with enhanced potency, selectivity, and drug-like properties.

Table 2: Comparison of N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine1204296-18-3C13H18BrN3S328.27Reference compound
N'-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine1105195-13-8C11H14BrN3S300.22Dimethyl vs. diethyl groups
N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamineNot specifiedC11H15N3S221.32No bromine, dimethyl vs. diethyl
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine1105195-05-8C13H18ClN3S283.82Chlorine vs. bromine

Analytical Methods

The accurate identification and quantification of N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine require sophisticated analytical methodologies that can provide detailed structural information and high sensitivity detection. Nuclear magnetic resonance (NMR) spectroscopy represents a cornerstone technique for structural elucidation, with 1H and 13C NMR spectra revealing characteristic chemical shifts that confirm the presence of key functional groups and their spatial arrangement within the molecule. Mass spectrometry provides complementary information, particularly regarding the compound's molecular weight and fragmentation pattern, which serve as a molecular fingerprint for identification purposes. Infrared spectroscopy detects specific bond vibrations associated with functional groups present in the molecule, offering additional structural confirmation.

Chromatographic Analysis

Chromatographic techniques play a vital role in assessing the purity of synthesized N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine and separating it from potential impurities or structural isomers. High-performance liquid chromatography (HPLC) equipped with appropriate detection systems (such as UV, fluorescence, or mass spectrometry) enables highly sensitive and selective analysis of the compound in various matrices. Thin-layer chromatography (TLC) often serves as a rapid screening method during synthesis and purification processes, providing valuable information about reaction progress and product formation. Gas chromatography, when applicable, offers complementary separation capabilities that can be particularly useful for analyzing volatile derivatives or decomposition products. The development of validated analytical methods for N1-(6-bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is essential for ensuring consistent quality in research applications and potential therapeutic development.

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